1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde

Description

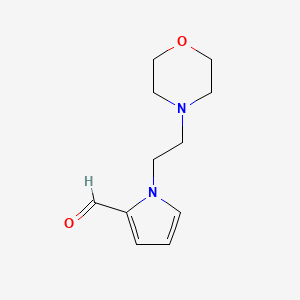

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a morpholine ring attached to a pyrrole ring via an ethyl chain

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-10-11-2-1-3-13(11)5-4-12-6-8-15-9-7-12/h1-3,10H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOGVHMDHFRKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403309 | |

| Record name | 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383135-71-5 | |

| Record name | 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

- N-Alkylation : Pyrrole reacts with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours. Yields for this step range from 60–75%, with purification via silica gel chromatography.

- Vilsmeier-Haack Formylation : The N-alkylated intermediate is treated with POCl₃ and DMF at 0–5°C, followed by hydrolysis with aqueous NaOAc to yield the aldehyde. This step achieves 70–85% yield, with the aldehyde confirmed by $$ ^1H $$-NMR (δ 9.6–9.8 ppm for CHO).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| N-Alkylation | 2-Chloroethylmorpholine, K₂CO₃, DMF | 80°C, 24 h | 68% |

| Formylation | POCl₃, DMF, NaOAc | 0°C → RT, 2 h | 82% |

Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Amines

The Paal-Knorr method constructs the pyrrole ring from 1,4-diketones and amines, enabling direct incorporation of the morpholinoethyl group (Figure 2).

Protocol Highlights

- 1,4-Diketone Preparation : Glutaraldehyde or substituted analogs are used to ensure regioselective cyclization.

- Amine Component : 2-Morpholinoethylamine reacts with the diketone in acetic acid at reflux (12–18 h), yielding 1-(2-morpholinoethyl)-1H-pyrrole. Subsequent formylation via Vilsmeier-Haack gives the target compound in 65–78% overall yield.

Advantages :

Reductive Amination and Late-Stage Formylation

An alternative route involves reductive amination of pyrrole-2-carbaldehyde with morpholine derivatives (Figure 3).

Method Details

- Reductive Amination : Pyrrole-2-carbaldehyde reacts with 2-aminoethylmorpholine in the presence of NaBH₃CN or H₂/Pd-C, forming the secondary amine.

- Limitations : Competitive reduction of the aldehyde group necessitates protecting group strategies, lowering practicality.

Reported Yield : 45–55% after deprotection and purification.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields for both N-alkylation and formylation steps.

Case Study

- N-Alkylation : 2-Chloroethylmorpholine and pyrrole in DMF under microwave (100°C, 30 min) achieves 72% yield.

- Formylation : Vilsmeier-Haack conditions under microwave (50°C, 15 min) yield 88%.

Efficiency Gain : Total synthesis time reduced from 26 h to 45 min.

Comparative Analysis of Methods

| Method | Key Steps | Total Yield | Time | Scalability |

|---|---|---|---|---|

| N-Alkylation + Formylation | Alkylation, Formylation | 56–63% | 26 h | High |

| Paal-Knorr | Cyclization, Formylation | 65–78% | 30 h | Moderate |

| Microwave-Assisted | Microwave steps | 70–75% | 45 min | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with various biological molecules, while the pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

4-(2-Morpholin-4-yl-ethyl)-phenylamine: Similar structure with a phenyl ring instead of a pyrrole ring.

2-(Morpholin-4-yl)ethylamine: Lacks the aldehyde group and pyrrole ring, making it less complex.

1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a morpholine ring and a pyrrole ring, which confer distinct chemical and biological properties

Biological Activity

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its role in various biological activities, and a morpholine moiety that enhances its solubility and bioactivity. The basic structure can be represented as follows:

where , , and correspond to the specific atoms in the molecular formula. The presence of both the pyrrole and morpholine rings allows for potential interactions with biological targets, contributing to its pharmacological profile.

This compound's mechanism of action primarily involves:

- Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors, modulating their activities. This interaction is critical for its potential role as an enzyme inhibitor in drug development.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Kocuria rhizophila | 50 μg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics. Notably, it has shown effectiveness against several cancer cell lines with IC50 values ranging from 0.5 to 10 μM depending on the specific type of cancer being targeted .

Study on Anticancer Efficacy

A recent study explored the effects of this compound on human colon cancer cells (HCT116). The findings revealed that treatment with this compound resulted in significant inhibition of cell proliferation, with an IC50 value of approximately 5 μM. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy Study

In another study focusing on antimicrobial activity, researchers tested this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated potent activity with an MIC value of 16 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde, and what are their respective yields?

- Methodological Answer : The synthesis of structurally related pyrrole carbaldehydes often involves nucleophilic substitution or coupling reactions. For example, tosylation of pyrrole-2-carbaldehyde using NaH and tosyl chloride in THF (yield: 82%) can introduce protective groups, enabling further functionalization . Morpholine derivatives are typically introduced via alkylation or Michael addition. A reference synthesis for 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde reports yields of 85–98% using optimized conditions (e.g., solvent choice, catalyst loading) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrrole ring substitution pattern and morpholine-ethyl linkage. For example, NMR peaks for the aldehyde proton typically appear at δ ~9.5–10.0 ppm, while morpholine protons resonate at δ ~3.6–2.4 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed [M+H]), and FT-IR confirms functional groups like C=O (stretch ~1650–1750 cm) .

Q. What are the key safety considerations when handling this compound in a laboratory setting?

- Methodological Answer : The compound is classified as harmful if swallowed (H302 hazard code) . Safety protocols include using personal protective equipment (gloves, goggles), working in a fume hood, and avoiding ingestion/inhalation. Waste disposal should follow institutional guidelines for organic solvents and morpholine derivatives, which may form toxic byproducts .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer : The morpholine group, a strong electron donor, increases electron density at the pyrrole ring, potentially enhancing the electrophilicity of the carbaldehyde group. Computational studies (e.g., DFT calculations) can predict sites of nucleophilic attack. Experimentally, reactions with hydrazines or amines may yield Schiff bases, with kinetics monitored via UV-Vis or NMR . Comparative studies with non-morpholine analogs (e.g., phenyl-substituted derivatives) can isolate electronic effects .

Q. What strategies can be employed to resolve contradictions in reported synthetic yields, such as those observed in different literature sources?

- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, replacing THF with DMF in alkylation steps may improve morpholine coupling efficiency. Reproducibility tests under inert atmospheres (N/Ar) can mitigate oxidation side reactions .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound, based on structurally related analogs?

- Methodological Answer : Pyrrole-morpholine hybrids are often screened for antimicrobial or anticancer activity. Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s potential as a ATP-binding site competitor .

Data Contradictions and Resolution

- Synthesis Yields : Conflicting yields (85% vs. 98%) for similar compounds highlight the need for reaction parameter standardization (e.g., purity of starting materials, exclusion of moisture).

- Biological Activity : Discrepancies in reported activities of pyrrole derivatives may stem from assay variability (e.g., cell line specificity, incubation time). Meta-analyses of structure-activity relationships (SAR) using molecular docking can prioritize analogs for retesting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.